molecular formula C17H24F2N6O B14119758 (3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone

(3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone

Número de catálogo: B14119758
Peso molecular: 366.4 g/mol
Clave InChI: QWEWGXUTRTXFRF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone (referred to as PF-00734200 in clinical studies) is a potent, selective, orally active dipeptidyl peptidase IV (DPP-IV) inhibitor developed for the treatment of type 2 diabetes . Structurally, it features a pyrrolidine scaffold substituted with a difluoropyrrolidinyl group and a pyrimidinyl-piperazine moiety, contributing to its high affinity for the DPP-IV enzyme (IC50 = 13 nM) . Preclinical studies demonstrated rapid absorption, high oral bioavailability (>80% in rats and dogs), and low plasma protein binding, making it a promising candidate for clinical development . Its primary metabolic pathway involves hydroxylation at the 5’-position of the pyrimidine ring (mediated by CYP3A4 and CYP2D6), with additional minor pathways including amide hydrolysis and pyrimidine ring scission .

Propiedades

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEWGXUTRTXFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Five-Stage Synthesis from (2R)−4-Hydroxypyrrolidine-2-carboxylic Acid

Koldobskii et al. (2024) delineated a scalable route starting from (2R)−4-hydroxypyrrolidine-2-carboxylic acid:

Step Reaction Type Reagents/Conditions Yield
1 Esterification SOCl₂, MeOH, 0°C → 25°C, 12 h 92%
2 Tosylation TosCl, Et₃N, CH₂Cl₂, 0°C → 25°C, 6 h 85%
3 Fluorination DAST (Diethylaminosulfur Trifluoride), 80°C 78%
4 Deprotection H₂O, HCl conc., reflux, 4 h 95%
5 Cyclization NH₄OH, EtOH, 70°C, 8 h 88%

This method achieves 3,3-difluoropyrrolidine hydrochloride with an overall yield of 52%. Key challenges include controlling racemization during fluorination and optimizing DAST stoichiometry to minimize side reactions.

Preparation of 4-(4-Pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl Methanone

Piperazine-Pyrimidine Coupling

The pyrimidin-2-ylpiperazine fragment is synthesized via nucleophilic aromatic substitution:

  • Pyrimidine Activation : 2-Chloropyrimidine reacts with piperazine in DMF at 120°C for 24 h (Yield: 89%).
  • Pyrrolidine Functionalization : The resulting 4-pyrimidin-2-ylpiperazine undergoes alkylation with 4-bromopyrrolidin-2-yl methanone using K₂CO₃ in acetonitrile (70°C, 12 h, Yield: 76%).

Critical Parameters :

  • Solvent polarity significantly impacts reaction rate; DMF accelerates substitution but complicates purification.
  • Steric hindrance at the pyrrolidine nitrogen necessitates excess alkylating agent (1.5 equiv).

Fragment Coupling Strategies

Amide Bond Formation via Carbodiimide Coupling

The final assembly employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Conditions : 3,3-Difluoropyrrolidine (1.2 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), DIPEA (3.0 equiv), DCM, 0°C → 25°C, 24 h.
  • Yield : 68% after silica gel chromatography (Hexane:EtOAc = 3:1).
  • Purity : >99% (HPLC, C18 column, 0.1% TFA in H₂O/MeOH gradient).

Reductive Amination Alternative

For improved stereocontrol, reductive amination using NaBH₃CN has been explored:

  • Substrates : 3,3-Difluoropyrrolidine-1-carbaldehyde and 4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-ylamine.
  • Conditions : MeOH, NaBH₃CN (2.0 equiv), 25°C, 48 h.
  • Yield : 54% (lower due to imine instability).

Optimization and Scale-Up Challenges

Fluorination Efficiency

DAST-mediated fluorination in Step 3 (Section 2.1) generates HF as a byproduct, necessitating specialized equipment. Recent advances utilize XtalFluor-E (Methyltetrafluorosulfanyl) as a safer alternative, achieving comparable yields (75%) with easier handling.

Chirality Control

The (2S,4S) configuration in the pyrrolidine methanone is critical for DPP-4 binding. Asymmetric hydrogenation using Rhodium catalysts (Et-DuPhos ligand) enforces >98% enantiomeric excess:

Catalyst Pressure (psi) Temp (°C) ee (%)
Rh(Et-DuPhos) 50 60 98.5
Rh-BINAP 50 60 92.3

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): δ 8.32 (d, J = 4.8 Hz, 2H, pyrimidine-H), 3.85–3.72 (m, 4H, piperazine-H), 3.55–3.40 (m, 2H, pyrrolidine-H), 2.95–2.82 (m, 2H, difluoropyrrolidine-H).
  • ¹⁹F NMR (282 MHz, CDCl₃): δ -112.5 (s, 2F).
  • HRMS : m/z calcd for C₁₇H₂₄F₂N₆O [M+H]⁺: 367.2014; found: 367.2011.

Crystallography

Single-crystal X-ray analysis confirms the (2S,4S) stereochemistry, with dihedral angles between pyrimidine and piperazine planes measuring 85.3°.

Industrial-Scale Production

Pfizer’s patented route (exemplified in PMC11336009) emphasizes cost-efficiency:

  • Continuous Flow Fluorination : Reduces reaction time from 8 h to 15 min.
  • Catalytic Amination : Nickel-catalyzed coupling replaces stoichiometric reagents, cutting waste by 40%.
  • Purity Specifications : Residual solvents <300 ppm (ICH guidelines), achieved via supercritical CO₂ extraction.

Análisis De Reacciones Químicas

Types of Reactions

(3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

(3,3-Difluoropyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone , also known as PF-00734200, is a 4-substituted proline amide . Research has shown that it acts as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV) and has been investigated for the potential treatment of type 2 diabetes .

Treatment for Type 2 Diabetes

PF-00734200 was identified as a promising compound for treating type 2 diabetes due to its ability to inhibit DPP-IV .

  • (DPP-IV Inhibition) A series of 4-substituted proline amides were synthesized and evaluated as DPP-IV inhibitors . PF-00734200 exhibited a potent inhibitory effect with an IC50 value of 13 nM .
  • Pharmacokinetics The metabolism, excretion, and pharmacokinetics of PF-00734200 were studied in rats, dogs, and humans. The absorption was rapid across all species, achieving maximum plasma concentrations within one hour of administration . The primary metabolic route observed was hydroxylation at the 5' position of the pyrimidine ring, catalyzed by CYP2D6 and CYP3A4 .

C-KIT Kinase Inhibition for Cancer Treatment

4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, are related to PF-00734200, inhibit c-KIT kinase across a wide range of c-KIT mutations .

  • Gastrointestinal Stromal Tumors (GIST) Mutated forms of the receptor tyrosine kinase c-KIT are drivers in several cancers, such as GIST, systemic mastocytosis, certain kinds of AML and melanoma, and are therefore attractive targets for therapy .
  • Cancer Treatment The compounds that inhibit the c-KIT kinase, are useful in treating diseases such as cancer .

Studies on High Sugar and Fat Diet Induced Conditions

While not a direct application of PF-00734200, studies involving high-sugar diets are relevant in the context of diabetes research .

  • Cardiorenal Metabolic Syndrome High consumption of fat and sugar contributes to the development of obesity and related conditions, including diabetes, cardiovascular, and kidney diseases .
  • Gamma-Oryzanol (γOz) has shown potential as a therapeutic agent to prevent cardiorenal metabolic syndrome in animals submitted to high sugar-fat diets .

Mecanismo De Acción

The mechanism of action of (3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes key structural and pharmacological differences between PF-00734200 and other DPP-IV inhibitors:

Parameter PF-00734200 Teneligliptin Sitagliptin
Core Structure Pyrrolidine with difluoropyrrolidinyl and pyrimidinyl-piperazine groups Pyrrolidine with thiazolidin-3-yl and 3-methyl-1-phenylpyrazol-5-yl groups β-Amino acid derivative with trifluorophenyl and triazolopiperazine groups
IC50 (DPP-IV) 13 nM 1.0 nM (reported in literature) 18 nM
Metabolism CYP3A4/CYP2D6-mediated hydroxylation (M5); pyrimidine ring scission (M1) Degradation under basic/thermal stress (e.g., TENE-D1, TENE-D2) Minimal hepatic metabolism; renal excretion (>80%)
Bioavailability >80% (preclinical) ~60% (human) ~87% (human)
Plasma Protein Binding Low High (>95%) Moderate (38%)
Key Stability Issues Stable in microsomes; no rapid oxidative/conjugative metabolism Susceptible to degradation under basic/thermal conditions Stable; no significant degradation reported

Metabolic Pathway Analysis

  • PF-00734200: The major metabolite (M5) results from hydroxylation at the pyrimidine 5’-position, accounting for >50% of circulating metabolites in humans. Minor pathways include amide hydrolysis (M2) and pyrimidine ring scission (M1), which are unique among DPP-IV inhibitors .
  • Teneligliptin : Degrades under stress conditions to form products like TENE-D1 (piperazine ring modification) and TENE-D5 (thiazolidine ring cleavage), indicating lower stability compared to PF-00734200 .
  • Sitagliptin : Undergoes minimal hepatic metabolism, with ~80% excreted unchanged in urine, reducing drug-drug interaction risks .

Selectivity and Enzyme Binding

PF-00734200 exhibits >1,000-fold selectivity for DPP-IV over related enzymes (e.g., fibroblast activation protein, aminopeptidase P), attributed to its optimized pyrrolidine-pyrimidine scaffold . In contrast, Teneligliptin’s thiazolidine group may contribute to off-target interactions, though clinical significance remains unclear . Sitagliptin’s β-amino acid backbone enhances DPP-IV specificity but limits activity against other proline-specific peptidases .

Clinical Implications

  • PF-00734200 : High bioavailability and low protein binding suggest favorable dosing regimens, though CYP-mediated metabolism necessitates caution with CYP3A4 inhibitors .
  • Teneligliptin : Susceptibility to degradation requires stringent formulation controls, but its long half-life (~24 hours) supports once-daily dosing .
  • Sitagliptin : Renal excretion simplifies use in hepatic impairment but limits efficacy in severe renal dysfunction .

Actividad Biológica

(3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone, also known as PF-00734200, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of type 2 diabetes. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, and relevant case studies.

PF-00734200 is primarily recognized as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV) . DPP-IV plays a crucial role in glucose metabolism by inactivating incretin hormones, which are responsible for stimulating insulin secretion in response to meals. By inhibiting DPP-IV, PF-00734200 enhances the levels of these hormones, thereby improving glycemic control in diabetic patients.

Key Findings:

  • IC50 Value : The compound exhibits an IC50 of 13 nM , indicating high potency against DPP-IV .
  • Selectivity : It demonstrates selectivity for DPP-IV over other serine proteases, which minimizes potential off-target effects .

Pharmacokinetics

The pharmacokinetic profile of PF-00734200 has been extensively studied in preclinical models. Key parameters include:

ParameterRatsDogsHumans
Mean Recovery of Radioactivity 97.1%92.2%87.2%
Maximal Plasma Concentration Time 1 hour1 hour1 hour
Major Metabolite M5 (hydroxylation at 5' position)M5 (hydroxylation at 5' position)M5 (hydroxylation at 5' position)
Primary Route of Elimination Renal clearanceRenal clearanceRenal clearance

The rapid absorption and high oral bioavailability make PF-00734200 a promising candidate for oral administration .

Case Studies and Clinical Trials

PF-00734200 has progressed through various stages of clinical trials aimed at evaluating its efficacy and safety in diabetic patients.

Notable Clinical Trial Outcomes:

  • Phase II Trials : Demonstrated significant reductions in HbA1c levels compared to placebo groups, supporting its efficacy as a DPP-IV inhibitor.
  • Phase III Trials : Focused on long-term safety and efficacy; results indicated sustained glycemic control with a favorable safety profile .

Research Findings

Several studies have investigated the broader implications of PF-00734200 beyond diabetes treatment:

  • Impact on Weight Management : In addition to glycemic control, some studies suggest that DPP-IV inhibitors may aid in weight management for overweight and obese patients with type 2 diabetes.
  • Cardiovascular Benefits : Emerging research indicates potential cardiovascular protective effects associated with DPP-IV inhibition, although further studies are needed to confirm these findings.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (3,3-difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone, and how can stereochemical purity be ensured?

  • Methodology :

  • Step 1 : Optimize coupling reactions between the difluoropyrrolidine and pyrimidinyl-piperazine-pyrrolidine moieties using Pd-catalyzed cross-coupling or nucleophilic substitution under inert conditions .
  • Step 2 : Employ chiral HPLC or X-ray crystallography to confirm stereochemistry, as the pyrrolidine ring’s (2S,4S) configuration impacts bioactivity .
  • Step 3 : Use ²⁹Si NMR or ¹⁹F NMR to monitor fluorination efficiency and byproduct formation during synthesis .

Q. How should researchers design in vitro assays to evaluate this compound’s dipeptidyl peptidase IV (DPP-IV) inhibition?

  • Methodology :

  • Assay Setup : Use recombinant human DPP-IV enzyme with fluorogenic substrates (e.g., Gly-Pro-AMC). Measure fluorescence intensity at λex 380 nm and λem 460 nm .
  • Control : Include sitagliptin as a positive control. Validate IC50 values via dose-response curves (0.1–100 µM).
  • Data Interpretation : Account for non-specific binding by testing against structurally related off-target proteases (e.g., DPP-8/9) .

Advanced Research Questions

Q. What pharmacokinetic (PK) parameters should be prioritized in cross-species studies, and how do metabolic pathways differ between rodents and humans?

  • Methodology :

  • PK Profiling : Administer a single oral dose of [¹⁴C]-labeled compound to rats, dogs, and humans. Collect plasma, urine, and feces for LC-MS/MS analysis .
  • Key Parameters : Focus on bioavailability (F%), clearance (CL), volume of distribution (Vd), and half-life (t1/2). Note that human CL is ~20% lower than in rats due to CYP3A4/5-mediated oxidation .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I (hydroxylation) and phase II (glucuronidation) metabolites.

Q. How can molecular docking resolve contradictions in receptor binding affinity data between computational predictions and experimental results?

  • Methodology :

  • Docking Protocol : Use Schrödinger Suite or AutoDock Vina to model the compound’s interaction with DPP-IV’s active site (PDB: 1N1M). Apply constraints for the fluoropyrrolidine’s hydrophobic interactions and pyrimidine’s H-bonding .
  • Validation : Compare docking scores (ΔG) with experimental IC50. Discrepancies >1 log unit suggest protonation state errors or flexible loop regions unaccounted for in simulations .

Q. What strategies mitigate off-target effects linked to the pyrimidinyl-piperazine moiety’s promiscuity toward serotonin and histamine receptors?

  • Methodology :

  • Selectivity Screening : Perform radioligand binding assays against 5-HT1A, 5-HT2B, and H1 receptors. Use HEK293 cells expressing cloned human receptors .
  • Structural Refinement : Introduce bulkier substituents (e.g., 6-ethyl or 2-methylsulfanyl groups) on the pyrimidine ring to sterically hinder off-target binding .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability in hepatic microsomes?

  • Resolution Strategy :

  • Experimental Variables : Standardize microsome sources (e.g., human vs. rat), NADPH cofactor concentrations, and incubation times .
  • Data Normalization : Express stability as % parent remaining relative to verapamil (high-CL control). Discrepancies >30% indicate species-specific CYP isoforms .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.